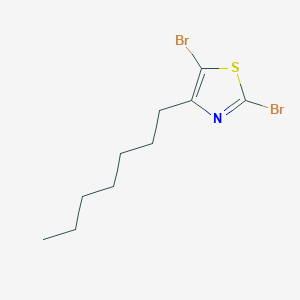

2,5-Dibromo-4-heptyl-1,3-thiazole

Description

2,5-Dibromo-4-heptyl-1,3-thiazole is a halogenated thiazole derivative characterized by bromine atoms at positions 2 and 5 of the heterocyclic ring and a heptyl chain at position 2. Thiazoles are sulfur- and nitrogen-containing heterocycles widely studied for their biological activities, including antimicrobial, analgesic, and anticancer properties . The heptyl chain contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and solubility.

Properties

CAS No. |

551939-33-4 |

|---|---|

Molecular Formula |

C10H15Br2NS |

Molecular Weight |

341.11 g/mol |

IUPAC Name |

2,5-dibromo-4-heptyl-1,3-thiazole |

InChI |

InChI=1S/C10H15Br2NS/c1-2-3-4-5-6-7-8-9(11)14-10(12)13-8/h2-7H2,1H3 |

InChI Key |

IYABYLIMZHIZMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(SC(=N1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reactant Preparation

To synthesize 4-heptyl-1,3-thiazole, the α-haloketone 2-bromo-1-heptylpropan-1-one (C$${10}$$H$${19}$$BrO) is reacted with thioacetamide (C$${2}$$H$${5}$$NS). The heptyl group is introduced via the α-haloketone, where the α-carbon becomes position 4 of the thiazole.

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous ethanol under reflux (78°C) for 12–24 hours. Thioacetamide attacks the electrophilic α-carbon of the ketone, displacing bromide and forming a thioenol intermediate. Cyclization and elimination of hydrogen bromide yield 4-heptyl-1,3-thiazole.

$$

\text{2-Bromo-1-heptylpropan-1-one} + \text{Thioacetamide} \rightarrow \text{4-Heptyl-1,3-thiazole} + \text{HBr}

$$

Isolation and Purification

The crude product is purified via vacuum distillation (bp: 120–125°C at 0.5 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:4). Yield typically ranges from 60–75%, contingent on reactant purity.

Electrophilic Bromination of 4-Heptyl-1,3-thiazole

Bromination introduces halogen atoms at the 2 and 5 positions of the thiazole ring. The electron-withdrawing nature of sulfur and nitrogen directs electrophilic substitution to these positions.

Bromination Agents and Conditions

A solution of 4-heptyl-1,3-thiazole (1.0 equiv) in dichloromethane is treated with bromine (2.2 equiv) at 0°C. The mixture is stirred for 4 hours at room temperature, yielding 2,5-dibromo-4-heptyl-1,3-thiazole.

$$

\text{4-Heptyl-1,3-thiazole} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}

$$

Regioselectivity and Reaction Optimization

Regioselectivity is ensured by the thiazole’s aromaticity, with bromine preferentially occupying positions 2 and 5. Excess bromine or prolonged reaction times may lead to over-bromination, necessitating careful stoichiometric control.

Work-up Procedures

The reaction is quenched with sodium thiosulfate, and the product is extracted with dichloromethane. Purification via recrystallization (ethanol/water) affords the title compound in 65–80% yield.

Alternative Synthetic Routes

Use of α-Tosyloxy Ketones

Replacing α-haloketones with α-tosyloxy ketones (e.g., 2-tosyloxy-1-heptylpropan-1-one) minimizes dehalogenation side reactions. This modification enhances yields for sterically hindered thiazoles.

Cross-Coupling Strategies

Post-bromination, Suzuki-Miyaura coupling could introduce additional substituents. For example, palladium-catalyzed coupling with arylboronic acids might diversify the compound’s applications.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-heptyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines, typically in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include thiazole derivatives with various functional groups replacing the bromine atoms.

Oxidation: Oxidized thiazole derivatives with altered electronic properties.

Scientific Research Applications

2,5-Dibromo-4-heptyl-1,3-thiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-heptyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Brominated vs. Aminated Thiazoles: Unlike 5-acyl-2-amino-1,3-thiazoles (e.g., compounds 3a–q from ), which feature electron-donating amino groups, the bromine atoms in 2,5-Dibromo-4-heptyl-1,3-thiazole create electron-deficient regions on the ring. This difference impacts reactivity: brominated thiazoles are more likely to undergo nucleophilic aromatic substitution, whereas aminated derivatives participate in electrophilic reactions .

Alkyl Chain Length :

The heptyl chain at position 4 distinguishes this compound from shorter-chain analogs. For example, thiazole derivatives with methyl or ethyl groups (e.g., 11a–c in ) exhibit lower lipophilicity, which may reduce cellular uptake compared to the heptyl-substituted compound .

Analgesic and Antimicrobial Potential

- reports analgesic activity in thiazole derivatives (11a–c ), but brominated analogs like this compound may exhibit enhanced activity due to increased electrophilicity and membrane penetration .

- Aminated thiazoles (e.g., 3a–q) are noted for broad biological relevance, though their mechanisms may differ from brominated variants due to contrasting electronic profiles .

Role of Lipophilicity

- The heptyl chain in this compound likely improves bioavailability in lipid-rich environments, a property less pronounced in derivatives with polar groups like hydrazides or triazoles () .

Comparative Data Table

*Synthetic pathway inferred from analogous methods in and .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for brominated thiazole derivatives like 2,5-Dibromo-4-heptyl-1,3-thiazole?

- Answer : Brominated thiazoles are typically synthesized via cyclocondensation reactions using halogenating agents. A general approach involves refluxing thiazole precursors (e.g., substituted hydrazides or thioureas) with bromine sources in polar aprotic solvents like DMSO or ethanol. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by ice-water quenching yields brominated triazole derivatives (65% yield) . Optimization of solvent choice, reaction time, and stoichiometry is critical to minimize side products. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for verifying substitution patterns and bromine placement. Mass spectrometry (MS) confirms molecular weight and bromine isotopic signatures. Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~550–600 cm⁻¹). X-ray crystallography, when feasible, provides definitive structural data, including bond angles and crystal packing . For example, dihedral angles between thiazole and adjacent rings (e.g., 36.69° in molecule A vs. 36.85° in molecule B) are resolved via crystallography .

Q. How are biological activities of brominated thiazoles evaluated in preclinical studies?

- Answer : In vitro assays (e.g., antimicrobial susceptibility testing, enzyme inhibition) are conducted to assess bioactivity. For antifungal/antibacterial studies, compounds are tested against standardized microbial strains (e.g., Candida albicans, Staphylococcus aureus) using agar dilution or microbroth dilution methods. Dose-response curves and IC₅₀ values are calculated. In vivo models (e.g., murine infection models) may follow, with pharmacokinetic parameters (e.g., bioavailability, half-life) monitored via HPLC or LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic or crystallographic data be resolved during characterization?

- Answer : Contradictions often arise from polymorphic variations or solvent-induced conformational changes. Iterative analysis using complementary techniques is key:

- NMR vs. X-ray discrepancies : Compare solution-state (NMR) and solid-state (X-ray) structures; dynamic effects in solution may explain differences .

- Mass spectrometry anomalies : High-resolution MS (HRMS) distinguishes isotopic patterns from impurities. Predictive models (e.g., PISTACHIO, REAXYS) validate plausible synthetic pathways .

- Crystallographic refinement : Use software like SHELX to refine data, accounting for thermal motion or disorder .

Q. What strategies optimize reaction conditions to enhance yield and selectivity in brominated thiazole synthesis?

- Answer :

- Catalyst selection : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole derivatives .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates in cyclocondensation, while non-polar solvents (toluene) favor high-temperature reflux without decomposition .

- Temperature control : Gradual heating (e.g., 55°C to reflux) prevents exothermic side reactions. Kinetic vs. thermodynamic product formation is monitored via TLC .

Q. How do crystallographic studies inform intermolecular interactions in brominated thiazoles?

- Answer : X-ray diffraction reveals non-covalent interactions critical for stability and bioactivity. For example:

- π-π stacking : Aromatic thiazole rings interact with adjacent phenyl groups (distance ~3.75 Å), stabilizing crystal lattices .

- C-H⋯π interactions : Hydrogen bonds between thiazole C-H and aromatic centroids (Cg) contribute to packing efficiency .

- Conformational analysis : Puckering parameters (Q, φ) quantify ring distortions (e.g., envelope conformations in pyrrolidine rings) .

Data Analysis and Contradiction Management

Q. What methodologies validate synthetic pathways when experimental yields contradict computational predictions?

- Answer :

- Retrosynthetic analysis : Compare predicted pathways (e.g., BKMS_METABOLIC, REAXYS) with experimental logs. Discrepancies may arise from unaccounted side reactions (e.g., bromine over-substitution) .

- Yield optimization : Design of Experiments (DoE) models (e.g., factorial designs) identify critical variables (e.g., reagent molar ratios, solvent volume) .

- Mechanistic studies : Isotopic labeling (e.g., ²H/¹³C) tracks reaction intermediates via NMR or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.